molecular formula C14H16O3 B12336347 2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)-

2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)-

Cat. No.: B12336347
M. Wt: 232.27 g/mol
InChI Key: CASHMVYHMILDBE-MDZDMXLPSA-N
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Description

2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- is an organic compound with the molecular formula C13H16O3. This compound is a derivative of 2-butenoic acid, featuring a phenyl group and a tert-butyl ester group. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. Common reagents used in these reactions include tosic acid for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The phenyl and ester groups play a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester
  • 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester
  • 2-Butenoic acid, 4-oxo-4-phenyl-, 1-methylethyl ester

Uniqueness

2-Butenoic acid, 4-oxo-4-phenyl-, 1,1-dimethylethyl ester, (E)- is unique due to its tert-butyl ester group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and 1-methylethyl counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

tert-butyl (E)-4-oxo-4-phenylbut-2-enoate

InChI

InChI=1S/C14H16O3/c1-14(2,3)17-13(16)10-9-12(15)11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+

InChI Key

CASHMVYHMILDBE-MDZDMXLPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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